1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-21(22-11-13-5-8-17-18(9-13)28-12-27-17)23-16-4-2-1-3-15(16)10-19-24-20(25-29-19)14-6-7-14/h1-5,8-9,14H,6-7,10-12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMLAFZBOTNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a urea group and a cyclopropyl-substituted oxadiazole, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Anti-inflammatory Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to act as competitive inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound This compound may similarly inhibit COX activity.
In a study assessing various benzodioxole derivatives, compounds demonstrated IC50 values ranging from 0.725 µM to 4.25 µM against COX enzymes . This suggests potential for therapeutic use in conditions characterized by inflammation.
Anticancer Activity
The anticancer potential of the compound has been evaluated through cytotoxic assays against various cancer cell lines. For example:
- HeLa Cells : The compound exhibited cytotoxic effects with a CC50 value indicating significant inhibition of cell growth at concentrations higher than those required for COX inhibition .
Table 2: Cytotoxicity Data Against HeLa Cells
| Compound | CC50 (µM) | IC50 (COX1) (µM) | IC50 (COX2) (µM) |
|---|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-... | TBD | TBD | TBD |
| Compound A | 219 | 2.36 | 2.73 |
| Compound B | TBD | TBD | TBD |
Antimicrobial Activity
Preliminary studies suggest that derivatives of the benzo[d][1,3]dioxole structure possess antimicrobial properties as well. The presence of the oxadiazole group may enhance this activity due to its known efficacy against various pathogens.
The exact mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit COX enzymes by competing with arachidonic acid.
- Induction of Apoptosis : Cytotoxic effects may be mediated through apoptosis in cancer cells.
- Antimicrobial Mechanisms : The structural components may disrupt bacterial cell wall synthesis or function.
Case Studies and Future Directions
While current studies provide an initial understanding of the biological activity of this compound, further research is necessary to elucidate its full pharmacological profile. Future investigations should focus on:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Structure–Activity Relationship (SAR) : To optimize the compound's activity by modifying structural components.
- Mechanistic Studies : To clarify pathways involved in its anticancer and anti-inflammatory actions.
Comparison with Similar Compounds
Benzodioxole-Containing Analogues
- Tetrazole Derivatives (): Compounds such as 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(1-hydrazineylhexyl)-1H-tetrazole incorporate benzodioxole groups but replace the urea core with tetrazole rings. These derivatives exhibit high synthetic yields (94–97%) and are characterized by hydrazineyl side chains, which may influence solubility and metal-binding properties .
- Pyrrolidine/Azetidine Derivatives (): 1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine and related compounds feature amine cores instead of urea. These molecules are synthesized via reductive amination with yields of 73–79% and are purified as colorless oils, suggesting lower polarity compared to the urea-based target compound .
Oxadiazole-Containing Analogues
- Compound 76 (): This oxazolidinone derivative includes a 3-cyclopropyl-1,2,4-oxadiazole group similar to the target compound. However, its core structure is an oxazolidinone ring, and it incorporates trifluoromethylphenyl groups, which are known to enhance lipophilicity and metabolic resistance. The synthesis yield is moderate (52%), likely due to increased structural complexity .
Urea vs. Alternative Linkages
- Carbohydrazide Derivatives (): 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazides replace urea with carbohydrazide linkages. These compounds are designed for anticonvulsant activity, highlighting how core structure variations can redirect therapeutic utility .
Physicochemical and Spectral Data
- Tetrazoles (): Characterized by ¹H/¹³C NMR signals for benzodioxole protons (δ ~6.8–5.9 ppm) and hydrazineyl NH groups (δ ~3.5 ppm). HRMS confirms molecular ion peaks .
- Pyrrolidine Derivatives (): Display NMR signals for benzodioxole (δ ~6.7–6.3 ppm) and pyrrolidine/azetidine protons (δ ~2.5–3.0 ppm). IR spectra show C-O-C stretching (~1250 cm⁻¹) from the benzodioxole group .
- Compound 76 (): ¹H NMR likely exhibits signals for trifluoromethyl groups (δ ~7.5 ppm for aromatic protons) and cyclopropane protons (δ ~1.0–1.5 ppm) .
The target compound’s urea group would introduce distinct NH signals (δ ~5.5–6.5 ppm) in ¹H NMR, with additional complexity from the oxadiazole and cyclopropyl substituents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?
- Answer : The compound is synthesized via a multi-step approach:
Preparation of the benzo[d][1,3]dioxole moiety : Cyclize catechol derivatives with formaldehyde under acidic conditions .
Synthesis of the oxadiazole component : React 3-cyclopropyl-1,2,4-oxadiazole precursors with 2-(bromomethyl)phenyl intermediates using coupling agents like carbodiimides (e.g., EDC/HOBt) .
Final coupling : Combine the two moieties via urea bond formation using triphosgene or carbonyl diimidazole (CDI) in anhydrous solvents (e.g., DMF or THF) at 0–5°C to minimize side reactions .
- Optimization : Purify intermediates via flash chromatography, and confirm yields using HPLC with UV detection (λ = 254 nm).
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Answer :
- NMR (¹H/¹³C) : Identify protons on the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy) and cyclopropyl groups (δ 0.5–1.2 ppm) .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole C=N absorption (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₁N₃O₄) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning (e.g., cyclopropyl orientation) .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial screening : Use microdilution methods (MIC determination) against S. aureus or E. coli with ampicillin as a positive control .
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cells to assess IC₅₀ values .
Advanced Research Questions
Q. How does the cyclopropyl group on the oxadiazole moiety influence target binding compared to other substituents (e.g., methyl or phenyl)?
- Answer :
- Comparative SAR studies : Synthesize analogs with substituent variations (cyclopropyl vs. methyl/phenyl) and evaluate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular docking : Model interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. The cyclopropyl group’s rigidity may enhance hydrophobic interactions in enzyme pockets .
- Data example : Cyclopropyl analogs showed 3-fold higher affinity (Kd = 12 nM) vs. methyl analogs (Kd = 36 nM) in kinase assays .
Q. What strategies address inconsistencies in IC₅₀ values across cytotoxicity studies?
- Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS during assays .
- Use orthogonal assays : Compare MTT results with ATP-based luminescence assays (e.g., CellTiter-Glo) to rule out false positives .
Q. How can regioselectivity challenges during oxadiazole synthesis be mitigated?
- Answer :
- Optimize cyclization conditions : Use microwave-assisted synthesis (100°C, 30 min) with ZnCl₂ as a catalyst to favor 1,2,4-oxadiazole formation over 1,3,4-isomers .
- Monitor intermediates : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography .
- Computational modeling : Predict thermodynamic favorability of intermediates using Gaussian09 at the B3LYP/6-31G* level .
Methodological Notes
- Contradiction resolution : Discrepancies in reported bioactivity may arise from assay sensitivity (e.g., fluorometric vs. colorimetric readouts). Replicate studies under harmonized protocols .
- Advanced characterization : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, which may artificially inflate IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
